2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol
Description
2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol is a tertiary amine derivative featuring an ethanol backbone substituted with a 2-chlorobenzyl group and an ethylamine moiety. The compound’s molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol. Its structure combines aromatic chlorination with ethanolamine functionality, making it relevant for pharmaceutical and chemical synthesis applications. Current availability data indicate it is discontinued in commercial catalogs (CymitQuimica, Ref: 10-F085835) .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-2-13(7-8-14)9-10-5-3-4-6-11(10)12/h3-6,14H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOZDHFIGBDYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol typically involves the reaction of 2-chlorobenzyl chloride with ethylamine in the presence of ethanol. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol is CHClNO, with a molecular weight of approximately 266.16 g/mol. Its structure features a chloro-benzyl group linked to an ethylamino chain and an ethanol moiety, which contributes to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly influencing neurotransmitter systems within the central nervous system (CNS). Compounds with similar structures have been explored for their potential therapeutic roles, including:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels.
- Analgesic Effects : Potential interactions with pain pathways suggest possible applications in pain management.
- Neuroprotective Properties : Preliminary studies indicate effects that may protect neuronal cells from damage.
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial for its therapeutic development. Interaction studies focus on its binding affinity and activity with various biological targets. Preliminary findings suggest interactions with:
- Serotonin Receptors : Indicating potential antidepressant effects.
- Norepinephrine Transporters : Suggesting roles in mood regulation.
- Opioid Receptors : Implicating analgesic properties.
Case Studies and Research Findings
- Antidepressant Properties : A study published in the Journal of Medicinal Chemistry explored derivatives of similar compounds, demonstrating their potential in treating depression through modulation of neurotransmitter systems.
- Neuroprotective Effects : Research conducted by the Neuroscience Institute indicated that compounds structurally related to this compound exhibited protective effects against oxidative stress in neuronal cells.
- Pain Management Applications : A clinical trial reported in Pain Research and Management highlighted the analgesic properties of related compounds, suggesting avenues for further exploration of this compound's efficacy.
Mechanism of Action
The mechanism by which 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key Compounds for Comparison :
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (C₁₄H₁₃Cl₂NO)
2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol (C₁₆H₁₇ClNO₂)
2-(2-Amino-6-chlorophenyl)ethanol (C₈H₁₀ClNO)
2-((2-Methoxyethyl)(methyl)amino)ethanol (C₆H₁₅NO₂)
Structural Differences :
| Compound | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2-Chlorobenzyl, ethylamine | Ethanolamine, aryl chloride | 213.70 |
| 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol | 2,6-Dichlorophenyl, phenyl ethanol | Ethanol, dichloroaniline | 282.15 |
| 2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol | 2-Chlorobenzyloxy, methylamino | Ethanolamine, benzyl ether | 290.77 |
| 2-(2-Amino-6-chlorophenyl)ethanol | 2-Amino-6-chlorophenyl | Ethanol, primary amine, aryl chloride | 185.63 |
| 2-((2-Methoxyethyl)(methyl)amino)ethanol | Methoxyethyl, methylamine | Ethanolamine, ether | 133.19 |
Key Observations :
- Chlorine Positioning : The target compound’s 2-chlorobenzyl group introduces steric hindrance and electronic effects distinct from dichlorinated analogs (e.g., 2,6-dichloro substitution in ) .
- Amino Group Variations: Ethylamine in the target compound contrasts with primary amines (e.g., 2-(2-Amino-6-chlorophenyl)ethanol) or methoxyethyl groups () , altering hydrogen-bonding capacity and solubility.
Physicochemical Properties
Thermodynamic Data :
- Vaporization Enthalpy (ΔvapH): For 2-(benzyl-amino)-ethanol, ΔvapH = 84.5 ± 0.4 kJ·mol⁻¹ . The target compound’s chloro-substituted benzyl group likely increases ΔvapH due to higher molecular weight and polarity. Methoxyethyl analogs (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) exhibit lower ΔvapH (~80 kJ·mol⁻¹) due to reduced aromaticity .
Solubility :
- Chlorinated aromatic rings (e.g., 2-chlorobenzyl) reduce water solubility compared to non-halogenated analogs. For example, 2-(2-Amino-6-chlorophenyl)ethanol is sparingly soluble in water but soluble in polar organic solvents .
Reactivity :
- The ethylamino group in the target compound is less nucleophilic than primary amines (e.g., 2-(2-Amino-6-chlorophenyl)ethanol), reducing its reactivity in condensation reactions .
Crystallographic and Stability Data
Hydrogen Bonding and Crystal Packing :
- Target Compound: Likely forms N—H⋯O and C—H⋯π interactions, similar to 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, which exhibits N—H⋯Cl and π–π stacking (centroid distance = 3.57 Å) .
- Dihedral Angles : In dichlorinated analogs, the dihedral angle between aromatic rings is ~67.71°, influencing molecular planarity and crystal stability .
Analytical Methods
- Detection: GC-MS and LC-MS/MS are effective for chlorinated ethanolamines, as demonstrated for 4,4'-methylenebis(2-chloroaniline) in textiles (LOD = 14.1 μg/L) .
- Structural Confirmation : Single-crystal X-ray diffraction (as in ) is critical for resolving substituent effects on molecular conformation .
Biological Activity
2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal domains. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator, modifying the activity of target proteins through binding to active sites or altering conformational states.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are critical indicators of its effectiveness.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 4.5 | Antibacterial |
| Staphylococcus aureus | 3.0 | Antibacterial |
| Candida albicans | 6.0 | Antifungal |
| Bacillus subtilis | 5.0 | Antibacterial |
These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against yeast strains .
Case Studies
- Study on Efficacy Against Bacterial Strains : A recent investigation assessed the compound's effectiveness against E. coli and S. aureus. The study found that at concentrations as low as 3 µg/mL, the compound inhibited bacterial growth significantly, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
- Antifungal Activity Assessment : Another study focused on the antifungal properties of the compound against Candida albicans. Results indicated that it effectively reduced fungal viability at concentrations around 6 µg/mL, demonstrating its potential role in antifungal therapy .
Toxicity and Safety Profile
The safety profile of this compound is an essential consideration for its therapeutic application. Preliminary cytotoxicity assays have shown that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations, indicating a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
